1H-Imidazolium, 1-methyl-3-propyl-, bromide
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established principles for naming ionic compounds, where the cation is named first followed by the anion. According to IUPAC guidelines, the compound is formally designated as 1-methyl-3-propylimidazol-1-ium bromide, reflecting the systematic approach to naming the imidazolium cation. The IUPAC name specifically identifies the positions of substitution on the imidazole ring, with the methyl group at position 1 and the propyl group at position 3. Alternative IUPAC representations include 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium bromide, which emphasizes the dihydro nature of the imidazolium structure.
The structural representation of this compound features a five-membered heterocyclic imidazole ring containing two nitrogen atoms at positions 1 and 3. The molecular structure consists of seven carbon atoms, thirteen hydrogen atoms, two nitrogen atoms, and one bromide ion, arranged in a specific configuration that defines its chemical properties. The cationic portion of the molecule exhibits a planar imidazolium ring system with the methyl and propyl substituents extending from the nitrogen atoms. The bromide anion serves as the counterion, balancing the positive charge of the imidazolium cation through ionic interactions.
The InChI (International Chemical Identifier) for this compound is InChI=1S/C7H14N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H, providing a standardized computer-readable representation of its structure. The corresponding InChIKey is LXKJXSIVSWFKQA-UHFFFAOYSA-N, offering a fixed-length condensed digital representation of the molecular structure. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CCCN1CNH+C.[Br-], which provides a linear representation of the molecular structure suitable for computational applications.
Alternative Naming Conventions in Ionic Liquid Chemistry
Within the ionic liquid chemistry community, several alternative naming conventions have been developed to provide practical and concise identification systems for complex ionic structures. The compound is commonly referred to using abbreviated nomenclature systems that reflect the alkyl chain lengths and substitution patterns. The abbreviated designation Propyl methyl imidazolium bromide represents one such convention, where the alkyl substituents are listed followed by the core imidazolium structure. Another widely adopted abbreviation system uses the notation C1C3Im Br, where C1 represents the methyl group, C3 represents the propyl group, Im denotes imidazolium, and Br indicates the bromide anion.
Properties
IUPAC Name |
1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJXSIVSWFKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C[NH+](C=C1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
The most common and direct synthetic route to 1H-Imidazolium, 1-methyl-3-propyl-, bromide involves the alkylation of imidazole or its methylated derivative with 1-bromopropane. This reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the alkyl halide, resulting in the formation of the imidazolium salt.
Reaction Conditions
- Reagents: Imidazole (or 1-methylimidazole), 1-bromopropane
- Base: Potassium carbonate (K2CO3) or other strong bases to deprotonate imidazole
- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF)
- Temperature: Reflux conditions, typically around 80-100°C
- Time: Several hours (commonly 12-24 hours)
Mechanism
The nitrogen lone pair on the imidazole ring performs a nucleophilic attack on the electrophilic carbon of 1-bromopropane, displacing the bromide ion and forming the quaternary imidazolium bromide salt.
Yield and Purity
- The reaction generally proceeds with high yield (>80%) under optimized conditions.
- Purification is achieved by recrystallization or washing with solvents to remove unreacted starting materials and by-products.
Industrial Scale Adaptations
- Continuous flow reactors are employed to improve reaction control and scalability.
- Automated systems optimize temperature, reaction time, and reagent feed rates to maximize yield and purity.
| Parameter | Typical Condition | Notes |
|---|---|---|
| Base | Potassium carbonate | Facilitates deprotonation |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents preferred |
| Temperature | 80-100°C | Reflux conditions |
| Reaction Time | 12-24 hours | Depends on scale and setup |
| Yield | >80% | High with optimized conditions |
Alternative Synthetic Routes and Modifications
Bromination and Substitution Approach
In related imidazolium salt syntheses, bromide intermediates are prepared via bromination of alkyl precursors followed by substitution with imidazole derivatives. For example, bromination of alcohol intermediates using reagents like phosphorus tribromide (PBr3) or alternative methods involving triphenylphosphine (Ph3P), tetrabutylammonium iodide (TBAI), and 1,2-dibromoethane can yield bromide intermediates with varying efficiency.
- Challenges: Bromination with PBr3 can have low yield and long reaction times.
- Improvements: Xiao’s method using Ph3P, TBAI, and 1,2-dibromoethane enhances bromination yield and reaction efficiency.
Mesylation and Subsequent Imidazole Substitution
To improve leaving group quality and reaction efficiency, hydroxy groups on alkyl chains can be converted to mesylates before nucleophilic substitution with imidazole. This method has been used to synthesize imidazolium salts with better yields when direct bromination is inefficient.
Solvent-Free and Excess Alkyl Halide Methods
Patent literature describes solvent-free alkylation reactions where 1-methylimidazole is reacted directly with alkyl bromides at elevated temperatures (≥70°C, preferably ~80°C) without solvents. Using a slight excess of alkyl bromide (1-5 molar %) ensures complete conversion and a stirrable reaction mass. This method is advantageous for industrial scale due to reduced solvent usage and simplified purification.
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Direct Alkylation | Imidazole + 1-bromopropane, base, reflux | Simple, high yield | Requires solvent, long time |
| Bromination + Substitution | Brominate alcohol intermediate, then react | Useful for complex substrates | Bromination can be low yield |
| Mesylation + Substitution | Convert OH to mesylate, then substitute | Higher yield than bromination | Additional synthetic step |
| Solvent-Free Alkylation | Heat mixture of imidazole and alkyl bromide | Environmentally friendly, scalable | Requires precise temperature control |
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation of Imidazole | Imidazole, 1-bromopropane | K2CO3, acetonitrile, reflux 80-100°C | >80 | Most common laboratory method |
| Bromination + Substitution | Alcohol intermediate, imidazole | PBr3 or Ph3P/TBAI/1,2-dibromoethane | Variable (low to moderate) | Improved bromination method increases yield |
| Mesylation + Substitution | Alcohol intermediate, imidazole | Mesyl chloride, base, then imidazole | Moderate to high | Better leaving group improves substitution |
| Solvent-Free Alkylation | 1-methylimidazole, alkyl bromide | Heat ≥70°C, slight excess alkyl bromide | High | Industrially favorable, no solvent needed |
Research Findings on Preparation Optimization
- Studies have shown that the choice of base and solvent significantly affects the reaction rate and yield of alkylation reactions.
- Use of potassium carbonate is preferred due to its mild basicity and low cost.
- Alternative bromination methods (e.g., Xiao’s method) improve yields and reduce reaction times compared to classical PBr3 bromination.
- Solvent-free methods reduce environmental impact and simplify product isolation, making them attractive for industrial synthesis.
- Reaction temperature control is critical to maintain the liquid state of the reaction mixture and ensure efficient mixing and conversion.
- Excess alkyl halide (up to 20%) can be used but typically 1-5% molar excess is sufficient and more economical.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1-methyl-3-propyl-, bromide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolium derivatives with different substituents.
Substitution: The bromide ion can be substituted with other anions, such as chloride or iodide, to form different salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various halide salts (e.g., sodium chloride, potassium iodide) can be used to achieve anion exchange.
Major Products Formed:
N-oxide derivatives from oxidation reactions.
Reduced imidazolium derivatives from reduction reactions.
Different halide salts from substitution reactions.
Scientific Research Applications
Chemical Synthesis and Catalysis
Phase Transfer Catalyst
One of the primary applications of 1H-Imidazolium, 1-methyl-3-propyl-, bromide is as a phase transfer catalyst in organic synthesis. It facilitates reactions between reagents that exist in different phases (e.g., solid-liquid or liquid-liquid), enhancing reaction rates and yields. This property is particularly beneficial in the synthesis of complex organic molecules where traditional methods may be inefficient.
Case Study: Synthesis of Organic Compounds
Research has demonstrated that using [C3mim][Br] as a catalyst can significantly increase the efficiency of reactions such as alkylation and acylation. For instance, reactions involving the alkylation of phenols showed improved yields when conducted in the presence of this ionic liquid compared to conventional solvents .
Biological Applications
Inhibition of Plasmodium
this compound has been identified as an inhibitor of Plasmodium species, the parasites responsible for malaria. Its mechanism involves interfering with the biological processes necessary for the survival and replication of these parasites.
Biochemical Pathways
Studies indicate that this compound affects various cellular processes by inhibiting key enzymes involved in metabolic pathways, leading to altered cellular metabolism and reduced cell viability in Plasmodium cultures.
Electrochemistry
Ionic Liquid Electrolytes
This compound is also used in the formulation of ionic liquid electrolytes for electrochemical devices, including batteries and supercapacitors. Its properties allow for high ionic conductivity and stability at various temperatures, making it an ideal candidate for energy storage applications .
Case Study: Dye-Sensitized Solar Cells
In research involving dye-sensitized solar cells (DSSCs), [C3mim][Br] was incorporated into polymer gel electrolytes, demonstrating an overall conversion efficiency of approximately 5.3% under standard illumination conditions. This showcases its potential in renewable energy applications .
Corrosion Inhibition
Corrosion Resistance Studies
Recent studies have evaluated the effectiveness of imidazolium-based ionic liquids, including [C3mim][Br], as corrosion inhibitors for mild steel in acidic environments. The results indicated that increasing the concentration of the ionic liquid significantly enhanced its inhibition efficiency against corrosion when tested in 1M HCl solutions .
| Ionic Liquid | Medium | Inhibition Efficiency (%) |
|---|---|---|
| [C16M 1Im][Br] | 1M HCl | 90.6 |
| [C16M 2Im][Br] | 1M HCl | 95.5 |
| [C3mim][Br] | 1M HCl | TBD |
Material Science
Synthesis of Nanocomposites
The unique properties of [C3mim][Br] facilitate its use in synthesizing nanocomposites and functional materials. Its ability to stabilize nanoparticles during synthesis has been explored, leading to advancements in material properties such as conductivity and mechanical strength .
Environmental Applications
Green Solvent
As a green solvent, this compound is utilized in various chemical processes aimed at reducing environmental impact. Its low volatility and non-flammability make it an attractive alternative to traditional organic solvents, thereby contributing to more sustainable chemical practices .
Mechanism of Action
The mechanism by which 1H-Imidazolium, 1-methyl-3-propyl-, bromide exerts its effects depends on its specific application. For example, as a phase transfer catalyst, it facilitates the transfer of ions between immiscible phases, enhancing reaction rates. In biological studies, it forms ion-conducting channels by interacting with lipid bilayers, allowing the passage of ions.
Molecular Targets and Pathways Involved:
Phase Transfer Catalysis: Targets organic molecules in different phases, enhancing their reactivity.
Ion Channels: Interacts with lipid bilayers and ion channels, affecting ion transport.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-methyl-3-propylimidazolium bromide with structurally related imidazolium bromides, focusing on molecular properties, synthesis, and applications:
Table 1: Structural and Molecular Comparison of Imidazolium Bromides
Structural and Physicochemical Differences
- Alkyl Chain Length : Increasing alkyl chain length (e.g., from propyl to decyl) correlates with higher molecular weight, viscosity, and hydrophobicity. For example, 3-decyl-1-methylimidazolium bromide (MW 303.28) exhibits lower solubility in polar solvents compared to 1-methyl-3-propylimidazolium bromide (MW 204.90) .
- Substituent Position : Substituent placement significantly impacts properties. For instance, 1-butyl-3-methylimidazolium bromide has a butyl group at the 1-position, enhancing its ionic conductivity in electrolytes, whereas 1-methyl-3-propylimidazolium bromide’s propyl group at the 3-position may improve miscibility with organic solvents .
Research Findings
- Crystallization Behavior : Imidazolium ILs with long alkyl chains (e.g., 1-hexadecyl-3-methylimidazolium bromide) form layered crystalline structures stabilized by hydrogen bonding (C–H⋯Br interactions), influencing their use in polymer modification .
- Electrochemical Performance : 1-Butyl-3-methylimidazolium bromide demonstrates superior ionic conductivity in fuel cells compared to bulkier analogs, highlighting the trade-off between chain length and ion mobility .
Biological Activity
Overview
1H-Imidazolium, 1-methyl-3-propyl-, bromide, often referred to as an imidazolium ionic liquid, has garnered attention for its significant biological activity, particularly as an inhibitor of the Plasmodium parasite, which is responsible for malaria. This compound exhibits various biochemical properties and mechanisms of action that contribute to its efficacy in biological systems.
Target of Action : The primary target of this compound is the Plasmodium parasite. It is suggested that the compound interferes with proteins or enzymes essential for the parasite's life cycle, thereby inhibiting its growth and replication.
Mode of Action : The compound likely disrupts critical biological processes necessary for the survival of the parasite. This disruption occurs through interactions with specific biomolecules within the cell, leading to enzyme inhibition or activation.
This compound displays several biochemical properties:
- Cellular Effects : It influences cell signaling pathways and gene expression while altering cellular metabolism. The compound has been shown to inhibit key metabolic enzymes, leading to reduced cell viability.
- Metabolic Pathways : The compound plays a role in various metabolic pathways related to Plasmodium inhibition.
- Transport and Distribution : Within biological systems, this compound is transported through cell membranes via specific transporters and binding proteins.
Case Studies and Research Findings
Several studies have highlighted the biological activities and applications of this compound:
- Antimalarial Activity : In laboratory settings, this compound has demonstrated effective inhibition of Plasmodium growth in vitro. Lower doses were found to be effective without significant toxicity to host cells.
- Cytotoxicity Studies : Research indicates that at specific concentrations, the compound exhibits low cytotoxicity while maintaining its antimalarial properties. This balance is crucial for potential therapeutic applications .
- Antioxidant Activity : In addition to its antimalarial effects, studies have shown that imidazolium ionic liquids can exhibit antioxidant properties, reducing oxidative stress in cellular models .
Data Table: Summary of Biological Activities
Q & A
Q. What protocols ensure safe handling and minimize environmental impact during large-scale research applications?
- Methodological Answer :
- Safety : Use fume hoods for synthesis; monitor vapor pressure (typically <0.1 Pa at 25°C). Refer to SDS guidelines for spill management .
- Environmental Impact : Assess biodegradability via OECD 301D tests; propyl chains show higher microbial degradation rates than fluorinated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
